4-amino-N-(3-methoxypropyl)-3-(4-methylphenyl)-1,2-thiazole-5-carboxamide
Description
Properties
IUPAC Name |
4-amino-N-(3-methoxypropyl)-3-(4-methylphenyl)-1,2-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2S/c1-10-4-6-11(7-5-10)13-12(16)14(21-18-13)15(19)17-8-3-9-20-2/h4-7H,3,8-9,16H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMDDPASUGMDPML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NSC(=C2N)C(=O)NCCCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-(3-methoxypropyl)-3-(4-methylphenyl)-1,2-thiazole-5-carboxamide typically involves the following steps:
Formation of the Isothiazole Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Substitution Reactions: Introduction of the amino group and the p-tolyl group through substitution reactions.
Amidation: The final step involves the formation of the carboxamide group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled temperatures, and pressures.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The methoxypropyl side chain enables nucleophilic substitution at the oxygen atom. Under alkaline conditions (e.g., KOH/EtOH), the methoxy group (-OCH₃) can act as a leaving group, allowing replacement with nucleophiles such as amines or thiols. This reaction modifies the compound’s solubility and bioavailability.
Example:
Hydrolysis of the Carboxamide Group
The carboxamide moiety undergoes hydrolysis under acidic (HCl/H₂O, Δ) or basic (NaOH/H₂O, Δ) conditions, yielding a carboxylic acid and 3-methoxypropylamine:
This reaction is critical for prodrug activation or metabolic degradation studies.
Table 1: Hydrolysis Conditions and Outcomes
| Condition | Reagents | Product | Application |
|---|---|---|---|
| Acidic hydrolysis | 6M HCl, reflux | 5-carboxylic acid derivative | Functional group interconversion |
| Basic hydrolysis | 2M NaOH, 80°C | Sodium carboxylate salt | Solubility enhancement |
Cyclization Reactions
Under acidic conditions (e.g., H₂SO₄ or PPA), the primary amine group attacks the adjacent carbonyl carbon, forming bicyclic thiazole derivatives. This reaction increases structural rigidity, potentially enhancing target binding affinity.
Proposed Mechanism:
Electrophilic Aromatic Substitution
The 4-methylphenyl substituent undergoes electrophilic substitution (e.g., nitration or sulfonation) at the meta position due to the electron-donating methyl group.
Example – Nitration:
Table 2: Electrophilic Substitution Reactions
| Reaction Type | Reagents | Position | Product Utility |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | Meta | Introduction of nitro groups |
| Halogenation | Cl₂/FeCl₃ | Para to methyl | Halogenated derivatives |
Metal Complexation
The amino and carbonyl groups coordinate with transition metals (e.g., Cu²⁺ or Fe³⁺), forming stable complexes. These interactions are relevant for catalytic applications or studying metalloenzyme inhibition.
Example:
Biological Interactions
The compound participates in hydrogen bonding via its amino and carboxamide groups, enabling interactions with enzymatic active sites (e.g., kinase ATP-binding pockets). Computational docking studies suggest:
Table 3: Key Biological Interactions
| Target | Interaction Type | Binding Energy (kcal/mol) | Reference |
|---|---|---|---|
| CDK9 | Hydrogen bonding, π-alkyl | -8.921 | |
| Tubulin | Hydrophobic pockets | Not quantified |
Scientific Research Applications
Antimicrobial Activity
Thiazole derivatives are recognized for their broad-spectrum antibacterial properties. Studies have shown that compounds with thiazole moieties exhibit significant activity against various bacterial strains. For instance:
- Bacterial Inhibition : A study synthesized several thiazole derivatives and evaluated their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that these compounds displayed varying degrees of inhibition, with some derivatives showing potent activity comparable to established antibiotics like ciprofloxacin and griseofulvin .
- Fungal Activity : In addition to bacterial strains, thiazole derivatives have also been evaluated for antifungal properties. Compounds demonstrated effectiveness against fungal pathogens like Candida albicans and Aspergillus niger, indicating their potential use in treating fungal infections .
Anticancer Potential
The anticancer properties of thiazole derivatives have been a focal point of research:
- In Vitro Studies : Various studies have reported the synthesis of thiazole-based compounds that exhibit significant cytotoxic effects against cancer cell lines. For example, one study highlighted the effectiveness of specific thiazole derivatives against estrogen receptor-positive breast cancer cells (MCF7), showcasing their potential as anticancer agents .
- Mechanistic Insights : Molecular docking studies have provided insights into how these compounds interact with cancer cell receptors, enhancing their therapeutic efficacy. The binding modes of active compounds were analyzed using advanced computational tools, revealing promising interactions that could lead to the development of new anticancer drugs .
Anticonvulsant Activity
Thiazole derivatives are also being explored for their anticonvulsant properties:
- Pharmacological Evaluation : Research has indicated that certain thiazole-integrated compounds exhibit anticonvulsant activity in animal models. For instance, a derivative was found to significantly reduce seizure duration and frequency, suggesting its potential as a treatment for epilepsy .
Summary of Applications
The following table summarizes the applications and findings related to 4-amino-N-(3-methoxypropyl)-3-(4-methylphenyl)-1,2-thiazole-5-carboxamide:
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, compounds like this might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
4-amino-N-(3-methoxypropyl)-3-(4-methylphenyl)-1,2-thiazole-5-carboxamide: shares structural similarities with other isothiazole derivatives.
Other Isothiazoles: Compounds with similar core structures but different substituents.
Uniqueness
The uniqueness of this compound lies in its specific substituents, which could confer unique biological activities or chemical properties.
Biological Activity
4-amino-N-(3-methoxypropyl)-3-(4-methylphenyl)-1,2-thiazole-5-carboxamide, a thiazole derivative, has garnered attention for its potential biological activities. The thiazole ring is known for diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article explores the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C15H19N3O2S
- Molecular Weight : 337.5 g/mol
The presence of functional groups such as the amine group and methoxy substituent enhances its lipophilicity and may influence its interaction with biological targets.
Biological Activity Overview
Research indicates that compounds containing thiazole moieties exhibit a range of biological activities. The specific activities associated with this compound include:
- Antimicrobial Activity : Thiazole derivatives have been widely studied for their antimicrobial properties. The presence of the thiazole ring is crucial for this activity, making it a promising candidate for further exploration in this area .
- Anticancer Properties : Thiazole derivatives have shown efficacy in inhibiting cancer cell proliferation. For instance, compounds with similar structures have been reported to bind to the colchicine-binding site in tubulin, leading to apoptosis in cancer cells . This suggests that this compound may have similar anticancer effects.
- Anti-inflammatory Effects : The thiazole ring has also been implicated in anti-inflammatory activity. Studies indicate that modifications to the thiazole structure can enhance this property .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of thiazole derivatives. Research shows that specific substitutions on the thiazole ring significantly affect their pharmacological properties. For example:
These findings highlight the potential for further derivatization of this compound to enhance its biological efficacy.
Case Studies and Empirical Evidence
Recent studies have provided empirical evidence supporting the biological activities of related thiazole compounds:
- Anticancer Studies : In vivo studies demonstrated that thiazole derivatives could inhibit tumor growth in xenograft models. For instance, treatments with SMART compounds resulted in significant tumor suppression without apparent neurotoxicity .
- Antimicrobial Efficacy : A comparative study on various thiazole derivatives showed promising antimicrobial activity against multiple pathogens, indicating that structural modifications can lead to enhanced bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
